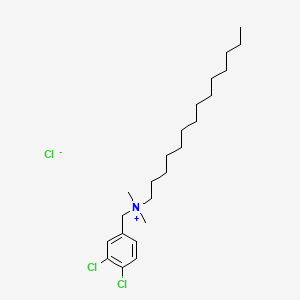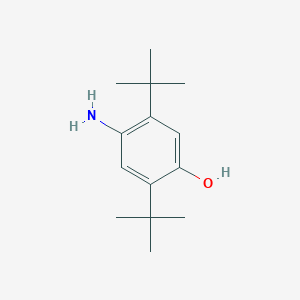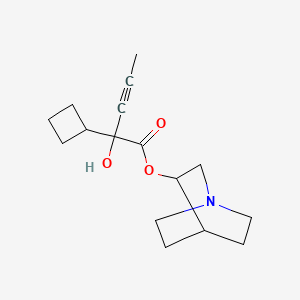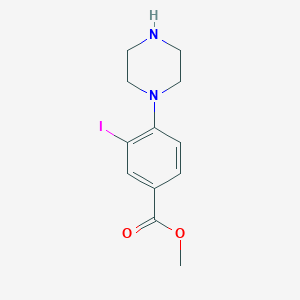
Methyl 3-iodo-4-(piperazin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-iodo-4-(piperazin-1-yl)benzoate is a chemical compound with the molecular formula C12H15IN2O2 and a molecular weight of 346.16 g/mol . It is characterized by the presence of an iodine atom, a piperazine ring, and a benzoate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-(piperazin-1-yl)benzoate typically involves the iodination of a precursor compound followed by esterification. One common method involves the reaction of 3-iodobenzoic acid with piperazine in the presence of a suitable catalyst and solvent. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-4-(piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Ester Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Depending on the nucleophile, products can include azides, nitriles, and other substituted benzoates.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include alcohols or amines.
Scientific Research Applications
Methyl 3-iodo-4-(piperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-4-(piperazin-1-yl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, while the iodine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-4-(piperazin-1-yl)benzoate: Similar structure but with a fluorine atom instead of iodine.
Methyl 3-chloro-4-(piperazin-1-yl)benzoate: Contains a chlorine atom instead of iodine.
Methyl 3-bromo-4-(piperazin-1-yl)benzoate: Contains a bromine atom instead of iodine.
Uniqueness
Methyl 3-iodo-4-(piperazin-1-yl)benzoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in unique interactions, such as halogen bonding, which are not possible with fluorine, chlorine, or bromine .
Properties
CAS No. |
1131622-47-3 |
|---|---|
Molecular Formula |
C12H15IN2O2 |
Molecular Weight |
346.16 g/mol |
IUPAC Name |
methyl 3-iodo-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C12H15IN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
KFSKJNMIGHESTC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCNCC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



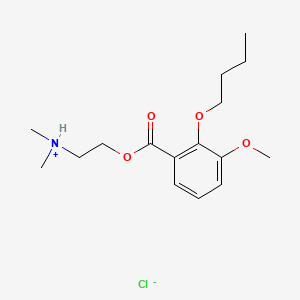
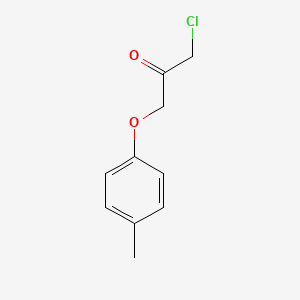

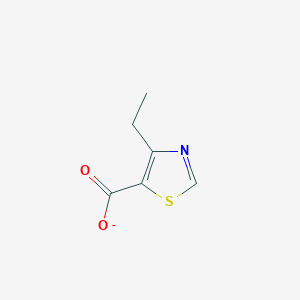

![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)

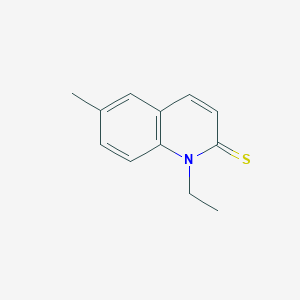

![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)
